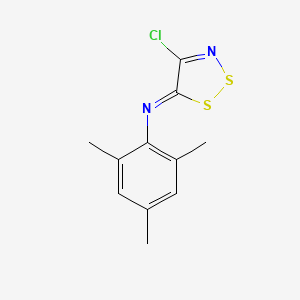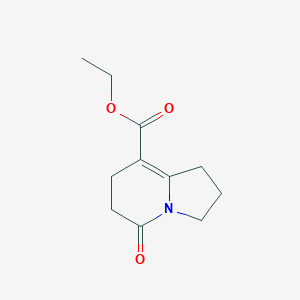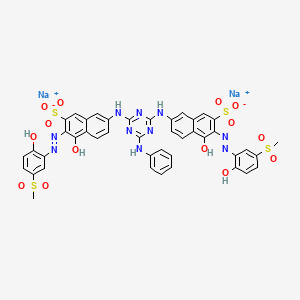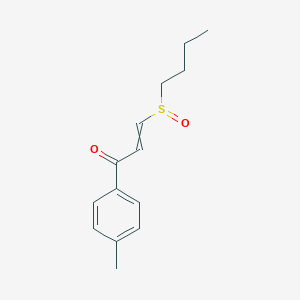![molecular formula C16H16Cl3NO2 B14472337 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride CAS No. 65130-71-4](/img/structure/B14472337.png)
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a central aminoacetic acid moiety, with an additional hydrochloride group enhancing its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with glycine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common, ensuring the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzylamine.
科学的研究の応用
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dicofol: A compound with a similar structure, used as an acaricide.
4-Chlorophenylacetic acid: Shares the 4-chlorophenyl group but differs in its overall structure and applications.
Uniqueness
2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
65130-71-4 |
|---|---|
分子式 |
C16H16Cl3NO2 |
分子量 |
360.7 g/mol |
IUPAC名 |
2-[bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H15Cl2NO2.ClH/c17-14-5-1-12(2-6-14)9-19(11-16(20)21)10-13-3-7-15(18)8-4-13;/h1-8H,9-11H2,(H,20,21);1H |
InChIキー |
BCFPGCXYJUYYFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)CC(=O)O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)

![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)


stannane](/img/structure/B14472292.png)





![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

